molecular formula C17H21FN4O4S B2855711 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione CAS No. 893339-57-6

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione

Cat. No. B2855711
CAS RN: 893339-57-6
M. Wt: 396.44
InChI Key: LYDOPMNBILSABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione, also known as TAK-063, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of psychiatric disorders. TAK-063 belongs to the class of compounds called glycogen synthase kinase-3 (GSK-3) inhibitors, which have been shown to have potential therapeutic effects in various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is its selectivity for GSK-3, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, one of the limitations of this compound is its limited solubility in water, which may affect its formulation and dosing.

Future Directions

There are several potential future directions for the research on 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione. One of the main areas of research is the development of new formulations and dosing strategies that can improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in other neuropsychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound and its effects on various intracellular signaling pathways.

Synthesis Methods

The synthesis of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione involves a multi-step process starting from commercially available starting materials. The synthesis begins with the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the fluoro-substituted phenyl ring. The sulfonyl group is then introduced, followed by the deprotection of the Boc group and the introduction of the pyrimidine ring. The final product is obtained after purification and isolation steps.

Scientific Research Applications

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic effects in various neuropsychiatric disorders. It has been shown to have potential therapeutic effects in animal models of schizophrenia, depression, and bipolar disorder. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDOPMNBILSABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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